molecular formula C21H17FN4O2S2 B2487042 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207034-10-3

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2487042
CAS No.: 1207034-10-3
M. Wt: 440.51
InChI Key: UZENEQVNDOHRGB-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an organic compound containing an imidazole ring, a fluorophenyl group, a methoxyphenyl group, a thiazolyl group, and an acetamide moiety. It's primarily of interest in fields such as medicinal chemistry and pharmacology due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Imidazole Core: : Typically, the imidazole core is synthesized via a multi-step reaction involving the condensation of appropriate aldehydes and amines. The reaction conditions may include acidic or basic environments, with solvents like methanol or ethanol.

  • Attachment of Fluorophenyl and Methoxyphenyl Groups: : These groups are introduced through substitution reactions. For instance, the fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the methoxyphenyl group might be added through electrophilic aromatic substitution.

  • Formation of the Thioether Linkage: : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic intermediate, often requiring the presence of catalysts like trifluoroacetic acid (TFA).

  • Attachment of the Thiazolyl Group and Acetamide Formation: : This final step typically involves coupling reactions, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

The industrial production of this compound would likely involve optimization of the above steps to ensure high yield, purity, and cost-effectiveness. Large-scale reactions would necessitate robust purification processes such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities if present.

  • Substitution: : The aromatic rings in the molecule can undergo substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.

  • Hydrolysis: : The acetamide group may be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Bromine (Br₂), chlorine (Cl₂), and nucleophiles like NaN₃

  • Hydrolysis: : Dilute HCl or NaOH under reflux

Major Products

  • Oxidation: : Sulfoxides or sulfones of the parent compound

  • Reduction: : Reduced forms with amine or alcohol groups

  • Substitution: : Substituted aromatics with halogen or azide groups

  • Hydrolysis: : Carboxylic acids or amines

Scientific Research Applications

Chemistry

  • Ligand Design: : Serves as a potential ligand in coordination chemistry, forming complexes with transition metals.

  • Catalysis: : Potentially acts as a catalyst or a catalytic precursor in organic synthesis.

Biology

  • Enzyme Inhibition: : Investigated for its role as an inhibitor of various enzymes, given the imidazole ring’s ability to bind to active sites.

Medicine

  • Anticancer Agent: : Explored for its cytotoxic effects against cancer cells, possibly through disrupting cellular functions.

  • Antimicrobial Activity: : Studied for its effectiveness against bacterial or fungal pathogens.

  • Anti-inflammatory Properties:

Industry

  • Polymer Synthesis: : Used as a monomer or a cross-linking agent in the synthesis of specialty polymers.

  • Pharmaceutical Manufacturing: : Intermediate in the production of various pharmaceuticals.

Mechanism of Action

  • Molecular Targets: : Primarily targets enzymes, receptors, or other proteins, disrupting normal biological functions.

  • Pathways Involved: : Often involves inhibiting enzyme activity, altering signal transduction pathways, or inducing apoptosis in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Chlorine substituent instead of fluorine.

  • 2-((1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Bromine substituent instead of fluorine.

  • 2-((1-(4-fluorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Hydroxy substituent instead of methoxy.

Uniqueness

  • Fluorine Substitution: : Fluorine's small size and high electronegativity often lead to distinct biological activity, differing significantly from chlorine or bromine.

  • Methoxyphenyl Group: : Provides unique reactivity and binding properties, contributing to its potential as a multifunctional pharmaceutical agent.

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Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZENEQVNDOHRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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